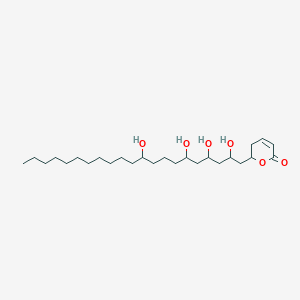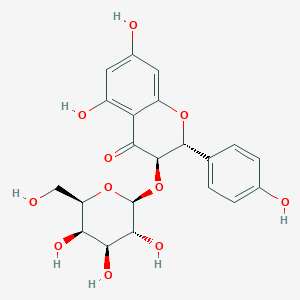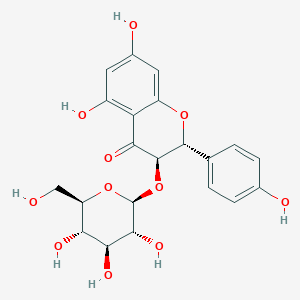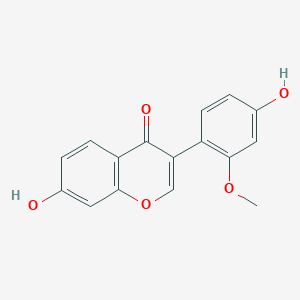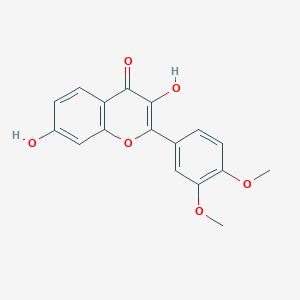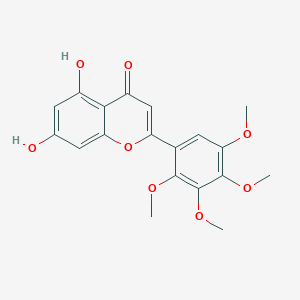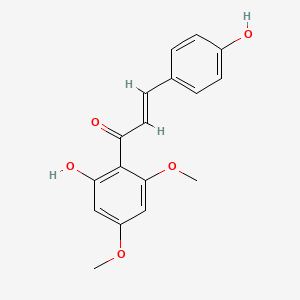
Ficin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ficin is a latex substance from the trunk of a tree called Ficus insipida . It is used as medicine, as well as in medical procedures and manufacturing . Ficin is classified as a thiol protease . It contains a single reactive cysteine at its active site . The amino acid homology of the active site is similar to that of papain .
Synthesis Analysis
A droplet-based microfluidic synthesis approach for preparation of ficin capped gold nano clusters (AuNCs) was developed . Well dispersed AuNCs could be procured within 8 min .
Molecular Structure Analysis
Ficin isoform A has a total structure molecular weight of 47.20 kDa; isoform B has a total weight of 48.56 kDa; isoform C has a total weight of 25.12 kDa; and isoform D has a total weight of 24.50 kDa .
Chemical Reactions Analysis
Ficin is known to enhance reactivity caused by antibodies in the ABO, Rh, Kidd, Lewis, I, and P blood group systems, while destroying reactivity of antibodies in the Duffy, and MNS blood group systems .
Physical And Chemical Properties Analysis
Ficin is a proteolytic enzyme (a cysteine protease) contained in fig tree (Ficus carica) latex . Ficin is effective for protein hydrolysis and as a clotting agent for cheesemaking .
科学的研究の応用
Biomedical Applications
Ficin exhibits significant potential in the biomedical field due to its proteolytic properties. It has been studied for its ability to disrupt biofilms, which are protective layers formed by bacteria that make them resistant to antibiotics . By breaking down these biofilms, Ficin can enhance the effectiveness of antibiotic treatments. Additionally, its proteolytic activity is useful in wound healing, as it can aid in the removal of dead tissue and promote the regeneration of healthy tissue .
Food Industry
In the food industry, Ficin is utilized for its ability to tenderize meat by breaking down tough muscle fibers. This enzymatic process improves the texture and digestibility of meat products. Moreover, Ficin’s role in the ripening process of figs hints at its potential to be used in the ripening of other fruits, enhancing their flavor and nutritional value .
Immobilization on Polymers
Recent research has explored the immobilization of Ficin on carboxymethyl cellulose-based polymers . This technique allows for the enzyme to be reused and provides a more controlled release of its activity. The immobilized Ficin retains its proteolytic activity and can be applied in various fields, including biomedicine and biotechnology, where stable and reusable enzymes are advantageous .
Generation of Antibody Fragments
Ficin is employed in the generation of F(ab’)2 fragments from antibodies, particularly mouse IgG1 . These fragments are used in immunological research and diagnostic applications. The use of Ficin in this process is crucial as it allows for the production of antibody fragments with high yield and specificity .
Parasitic Infections
Ficin has been used traditionally and in current research for the treatment of parasitic infections of the intestines. Its proteolytic action helps in the digestion and elimination of parasites, providing a natural remedy for such infections .
Enzyme Characterization and Functional Roles
Ficin’s functional roles in plant development and nutrient bioconversion are subjects of ongoing research. Understanding these roles can lead to the discovery of new applications in agriculture and horticulture, such as enhancing crop resistance to pests or improving nutrient uptake .
作用機序
Target of Action
Ficin, also known as ficain, is a proteolytic enzyme extracted from the latex sap from the stems, leaves, and unripe fruit of the American wild fig tree Ficus insipida . It belongs to the class of cysteine endopeptidases . The primary targets of ficin are proteins, specifically at the carboxyl side of Gly, Ser, Thr, Met, Lys, Arg, Tyr, Ala, Asn, and Val .
Mode of Action
Ficin interacts with its protein targets through a three-step process . First, it forms a loose enzyme-substrate complex. Then, the -SH group in the active center of the enzyme is acylated by the carbonyl group of the substrate. Finally, the acylating enzyme decomposes, producing enzymes and products .
Biochemical Pathways
Ficin plays a critical role in the overall plant development through the bioconversion of different nutrients from one form to others . It exhibits a special function in fruit development, growth, and ripening process . It is also involved in the antiparasitic, antimicrobial, and anticancer activities .
Pharmacokinetics
It is known that ficin is a cysteine endopeptidase enzyme with a highly efficient capacity to break protein
Result of Action
Ficin’s proteolytic activity results in the cleavage of proteins at specific sites, producing a low molecular weight-specific polypeptide chain . This can have various effects depending on the specific proteins targeted. For example, in the context of blood group systems, ficin is known to enhance reactivity caused by antibodies in the ABO, Rh, Kidd, Lewis, I, and P blood group systems, while destroying reactivity of antibodies in the Duffy, and MNS blood group systems .
Action Environment
The action of ficin can be influenced by various environmental factors. For instance, ficin exhibits enhanced peroxidase-like activity when combined with copper, suggesting that the presence of certain metal ions can modulate its activity . Additionally, the pH of the environment can affect the activity of ficin
Safety and Hazards
When taken by mouth, purified ficin is likely safe when used in food amounts . But there isn’t enough reliable information to know if purified ficin is safe when used as a medicine . Crude ficin (latex) is likely unsafe when taken by mouth at high doses . High doses of crude ficin can cause seizures, coma, and even death .
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ficin involves the isolation of the enzyme from the latex of the fig tree (Ficus carica) and subsequent purification. However, Ficin can also be synthesized chemically using various methods.", "Starting Materials": [ "L-Asparagine", "L-Glutamine", "L-Arginine", "L-Lysine", "L-Histidine", "L-Tyrosine", "L-Phenylalanine", "L-Leucine", "L-Isoleucine", "L-Valine", "L-Methionine", "L-Cysteine", "L-Tryptophan", "L-Serine", "L-Threonine", "L-Alanine", "L-Glycine", "L-Proline", "L-Aspartic acid", "L-Glutamic acid", "Formaldehyde", "Hydrogen peroxide", "Sodium hydroxide", "Sulfuric acid", "Methanol", "Ethanol", "Acetone", "Chloroform", "Benzene", "Petroleum ether", "Diethyl ether", "Acetic anhydride", "Acetic acid", "Sodium acetate", "Sodium chloride", "Water" ], "Reaction": [ "1. Condensation of L-Asparagine and L-Glutamine in the presence of formaldehyde and hydrogen peroxide to form a dipeptide.", "2. Hydrolysis of the dipeptide with sulfuric acid to obtain L-Aspartic acid and L-Glutamic acid.", "3. Esterification of L-Aspartic acid and L-Glutamic acid with methanol to form methyl esters.", "4. Reduction of the methyl esters with sodium borohydride to obtain the corresponding alcohols.", "5. Condensation of the alcohols with L-Arginine, L-Lysine, L-Histidine, L-Tyrosine, L-Phenylalanine, L-Leucine, L-Isoleucine, L-Valine, L-Methionine, L-Cysteine, and L-Tryptophan in the presence of acetic anhydride to form the corresponding peptides.", "6. Hydrolysis of the peptides with sodium hydroxide to obtain the corresponding amino acids.", "7. Esterification of the amino acids with methanol to form methyl esters.", "8. Reduction of the methyl esters with sodium borohydride to obtain the corresponding alcohols.", "9. Condensation of the alcohols with L-Serine, L-Threonine, L-Alanine, L-Glycine, and L-Proline in the presence of acetic anhydride to form the corresponding peptides.", "10. Hydrolysis of the peptides with sodium hydroxide to obtain the corresponding amino acids.", "11. Isolation and purification of Ficin from the synthesized amino acids using various techniques such as chromatography and electrophoresis." ] } | |
CAS番号 |
9001-33-6 |
製品名 |
Ficin |
製品の起源 |
United States |
Q & A
Q1: What is Ficin and how does it interact with its targets?
A1: Ficin is a cysteine protease, meaning its catalytic mechanism relies on a cysteine residue in its active site. [, , , , ]. Similar to other cysteine proteases like papain, Ficin utilizes a catalytic dyad involving cysteine and histidine residues. [, , ] It cleaves peptide bonds in proteins and exhibits a broad substrate specificity, showing activity against various amino acid residues. [, , , ]
Q2: Does Ficin affect the coagulation cascade?
A2: Yes, Ficin exhibits fibrinolytic and anticoagulant properties. Research demonstrates its ability to cleave fibrinogen, the precursor to fibrin, which forms blood clots. [] Additionally, Ficin prolongs both prothrombin time (PT) and activated partial thromboplastin time (aPTT), indicating interference with the coagulation cascade. []
Q3: How does Ficin impact the formation of biofilms by oral pathogens?
A3: Studies demonstrate that Ficin inhibits the formation of biofilms by several oral pathogens, including Streptococcus mutans, a key contributor to dental caries. [] This effect is concentration-dependent and is attributed to Ficin's proteolytic activity, which disrupts the extracellular polymeric substances (EPS) matrix essential for biofilm integrity. [, ]
Q4: What is the molecular weight of Ficin?
A4: Ficin exists in multiple forms, leading to slight variations in molecular weight. A purified major Ficin from Ficus carica showed a molecular mass of 23,100 ± 300 Da as determined by matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) analysis. []
Q5: Are there structural differences between Ficin and other cysteine proteases like papain?
A5: While Ficin and papain share similarities in their active sites, studies employing 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole as a reactivity probe suggest a structural difference. [] Unlike the bell-shaped pH-rate profile for papain, Ficin exhibits a sigmoidal profile, indicating a potential lack of a carboxyl group conformationally equivalent to Aspartic Acid-158 in papain. This difference might influence the catalytic properties of these enzymes. []
Q6: Can Ficin be immobilized for biotechnological applications?
A7: Yes, Ficin can be immobilized on various support materials like Celite and carboxymethyl cellulose (CM-cellulose). [, ] This immobilization often enhances stability, allowing for reuse and facilitating downstream processing in applications like food technology. [, , ]
Q7: How does immobilization affect the properties of Ficin?
A8: Immobilization can alter the enzymatic properties of Ficin. For instance, Ficin immobilized on Celite showed a shift in optimal temperature for activity from 60°C to 80°C compared to its free form. [] Additionally, the extent of immobilization and the nature of the support material can impact the enzyme's activity and stability. [, ]
Q8: What are some known applications of Ficin?
A9: Ficin finds application in various fields, including:* Food Technology: Tenderizing meat [, , , , ], producing cheese and other dairy products [, ], and generating bioactive peptides with potential health benefits. []* Biotechnology: Used as a biocatalyst in various industrial processes due to its broad substrate specificity. []* Research: Employed in protein analysis and peptide sequencing. [] * Medical Research: Investigated for its potential in treating microbial biofilms [, ], wound healing, and as a potential therapeutic agent in cardiovascular diseases. [, ]
Q9: Have computational methods been applied to study Ficin?
A10: Yes, molecular docking studies have been employed to investigate the interactions between Ficin and potential inhibitors or carrier molecules. These simulations provide insights into binding energies, interaction sites, and the impact of structural modifications on enzyme activity. [, ]
Q10: How do structural modifications affect the activity of Ficin?
A11: While specific SAR studies on Ficin are limited in the provided research, it is known that modifications to its active site or surrounding residues can significantly impact its catalytic activity and substrate specificity. For instance, chemical modification of the essential thiol group can lead to inactivation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




